molecular formula C9H7BrN2O3 B250513 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol

5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol

Cat. No.: B250513
M. Wt: 271.07 g/mol
InChI Key: NDFWIWJDJCDQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The synthesis of this compound is relatively simple, and it has been used in various scientific studies due to its unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various signaling pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol in lab experiments is its ease of synthesis. The compound can be synthesized using simple chemical reactions and is readily available. In addition, the compound has shown promising results in various studies related to cancer and inflammation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the use of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol in scientific research. One potential direction is the development of this compound as a potential therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another potential direction is the study of the compound's mechanism of action and its effects on various signaling pathways. This could lead to the development of new drugs that target these pathways for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol involves the reaction of 4-bromobenzyl bromide with 2-amino-2-methyl-1-propanol in the presence of sodium hydride. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol has been widely used in scientific research due to its unique properties. This compound has shown promising results in various studies related to cancer, inflammation, and neurological disorders. It has been used as a potential therapeutic agent for the treatment of breast cancer, colon cancer, and lung cancer. The compound has also been studied for its anti-inflammatory and neuroprotective effects.

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

5-[(4-bromophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H7BrN2O3/c10-6-1-3-7(4-2-6)14-5-8-11-12-9(13)15-8/h1-4H,5H2,(H,12,13)

InChI Key

NDFWIWJDJCDQAN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC2=NNC(=O)O2)Br

Canonical SMILES

C1=CC(=CC=C1OCC2=NNC(=O)O2)Br

Origin of Product

United States

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